molecular formula C19H19ClN4O3 B14111119 (E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14111119
M. Wt: 386.8 g/mol
InChI Key: VVPUTUJDQPDKNS-UHFFFAOYSA-N
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Description

(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the quinazolinone derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance yield and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Urea Derivatives: Compounds with similar urea linkages, such as N-phenyl-N’-methoxypropylurea.

Uniqueness

(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H19ClN4O3

Molecular Weight

386.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H19ClN4O3/c1-27-11-5-10-24-17(15-8-2-3-9-16(15)22-19(24)26)23-18(25)21-14-7-4-6-13(20)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H2,21,23,25)

InChI Key

VVPUTUJDQPDKNS-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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